molecular formula C9H14O B1205077 6,6-Dimethylbicyclo[3.1.1]heptan-2-one CAS No. 24903-95-5

6,6-Dimethylbicyclo[3.1.1]heptan-2-one

Cat. No. B1205077
Key on ui cas rn: 24903-95-5
M. Wt: 138.21 g/mol
InChI Key: XZFDKWMYCUEKSS-UHFFFAOYSA-N
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Patent
US08349876B2

Procedure details

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one—KMnO4 (5.71 g) was ground into a fine powder and combined with acidic alumina (22.55 g) and water (5.6 mL) for 5 minutes in order to form a homogenous mixture. (−)-β-Pinene (1.16 mL), and methylene chloride (200 mL) were placed in a 250 mL round bottom flask; the moistened KMnO4/acidic alumina was added in small portions slowly to the solution. As the KMnO4/acidic alumina was added, the reaction turned into a dark purple color solution. The reaction was allowed to continue to stir until TLC indicated all starting material had reacted. The solution was filtered through fritted glass, and the residue was washed twice with 50 mL of methylene chloride. The filtrate was concentrated and yielded 6,6-dimethyl-bicyclo[3.1.1]heptan-2-one as a light yellow oil. The oil was purified via column chromatography (85:15, Hex: EtOAc) and like fractions were combined. 1H NMR (300 MHz, CDCl3): (ppm) 0.96(s, 3H), 1.34 (s, 3H), 1.59(d, 1H), 1.86-2.13 (m, 2H), 2.20-2.30 (m, 1H), 2.31-2.43 (m, 1H), 2.45-2.68 (m, 3H). (ESI, Pos) m/z 161.0 (M+23).
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9].[O-][Mn](=O)(=O)=O.[K+].O.CC1(C)[C@H]2C[C@@H]1CCC2=C.[O-][Mn](=O)(=O)=O.[K+]>C(Cl)Cl>[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]2=[O:9] |f:0.1.2,5.6|

Inputs

Step One
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Smiles
CC1(C2C=CC(C1C2)=O)C.[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
O
Step Three
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Smiles
CC1([C@H]2CCC(=C)[C@@H]1C2)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogenous mixture
CUSTOM
Type
CUSTOM
Details
had reacted
FILTRATION
Type
FILTRATION
Details
The solution was filtered through fritted glass
WASH
Type
WASH
Details
the residue was washed twice with 50 mL of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C1C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08349876B2

Procedure details

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one—KMnO4 (5.71 g) was ground into a fine powder and combined with acidic alumina (22.55 g) and water (5.6 mL) for 5 minutes in order to form a homogenous mixture. (−)-β-Pinene (1.16 mL), and methylene chloride (200 mL) were placed in a 250 mL round bottom flask; the moistened KMnO4/acidic alumina was added in small portions slowly to the solution. As the KMnO4/acidic alumina was added, the reaction turned into a dark purple color solution. The reaction was allowed to continue to stir until TLC indicated all starting material had reacted. The solution was filtered through fritted glass, and the residue was washed twice with 50 mL of methylene chloride. The filtrate was concentrated and yielded 6,6-dimethyl-bicyclo[3.1.1]heptan-2-one as a light yellow oil. The oil was purified via column chromatography (85:15, Hex: EtOAc) and like fractions were combined. 1H NMR (300 MHz, CDCl3): (ppm) 0.96(s, 3H), 1.34 (s, 3H), 1.59(d, 1H), 1.86-2.13 (m, 2H), 2.20-2.30 (m, 1H), 2.31-2.43 (m, 1H), 2.45-2.68 (m, 3H). (ESI, Pos) m/z 161.0 (M+23).
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9].[O-][Mn](=O)(=O)=O.[K+].O.CC1(C)[C@H]2C[C@@H]1CCC2=C.[O-][Mn](=O)(=O)=O.[K+]>C(Cl)Cl>[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]2=[O:9] |f:0.1.2,5.6|

Inputs

Step One
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Smiles
CC1(C2C=CC(C1C2)=O)C.[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
O
Step Three
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Smiles
CC1([C@H]2CCC(=C)[C@@H]1C2)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogenous mixture
CUSTOM
Type
CUSTOM
Details
had reacted
FILTRATION
Type
FILTRATION
Details
The solution was filtered through fritted glass
WASH
Type
WASH
Details
the residue was washed twice with 50 mL of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C1C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08349876B2

Procedure details

6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one—KMnO4 (5.71 g) was ground into a fine powder and combined with acidic alumina (22.55 g) and water (5.6 mL) for 5 minutes in order to form a homogenous mixture. (−)-β-Pinene (1.16 mL), and methylene chloride (200 mL) were placed in a 250 mL round bottom flask; the moistened KMnO4/acidic alumina was added in small portions slowly to the solution. As the KMnO4/acidic alumina was added, the reaction turned into a dark purple color solution. The reaction was allowed to continue to stir until TLC indicated all starting material had reacted. The solution was filtered through fritted glass, and the residue was washed twice with 50 mL of methylene chloride. The filtrate was concentrated and yielded 6,6-dimethyl-bicyclo[3.1.1]heptan-2-one as a light yellow oil. The oil was purified via column chromatography (85:15, Hex: EtOAc) and like fractions were combined. 1H NMR (300 MHz, CDCl3): (ppm) 0.96(s, 3H), 1.34 (s, 3H), 1.59(d, 1H), 1.86-2.13 (m, 2H), 2.20-2.30 (m, 1H), 2.31-2.43 (m, 1H), 2.45-2.68 (m, 3H). (ESI, Pos) m/z 161.0 (M+23).
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9].[O-][Mn](=O)(=O)=O.[K+].O.CC1(C)[C@H]2C[C@@H]1CCC2=C.[O-][Mn](=O)(=O)=O.[K+]>C(Cl)Cl>[CH3:1][C:2]1([CH3:10])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]2=[O:9] |f:0.1.2,5.6|

Inputs

Step One
Name
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one KMnO4
Quantity
5.71 g
Type
reactant
Smiles
CC1(C2C=CC(C1C2)=O)C.[O-][Mn](=O)(=O)=O.[K+]
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
O
Step Three
Name
(−)-β-Pinene
Quantity
1.16 mL
Type
reactant
Smiles
CC1([C@H]2CCC(=C)[C@@H]1C2)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stir until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogenous mixture
CUSTOM
Type
CUSTOM
Details
had reacted
FILTRATION
Type
FILTRATION
Details
The solution was filtered through fritted glass
WASH
Type
WASH
Details
the residue was washed twice with 50 mL of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(C1C2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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